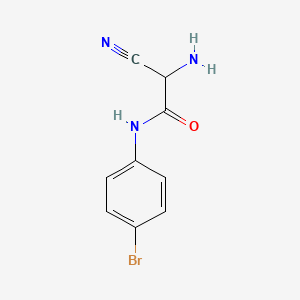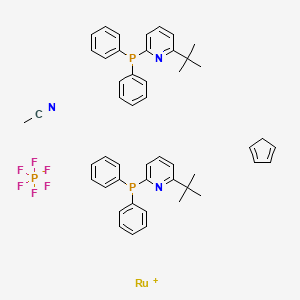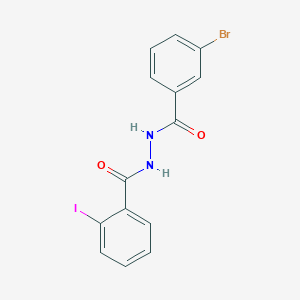![molecular formula C20H14N2O3S B12450878 N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B12450878.png)
N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(thiophen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(4-OXO-3,1-BENZOXAZIN-2-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE is an organic compound that belongs to the class of benzoxazinones This compound is characterized by the presence of a benzoxazinone ring fused with a phenyl ring and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-OXO-3,1-BENZOXAZIN-2-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE typically involves the following steps:
Formation of the Benzoxazinone Ring: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.
Coupling with Thiophene Derivatives: The benzoxazinone intermediate is then coupled with thiophene derivatives under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(4-OXO-3,1-BENZOXAZIN-2-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can yield amines or alcohols.
Aplicaciones Científicas De Investigación
N-[3-(4-OXO-3,1-BENZOXAZIN-2-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and photonic materials.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of N-[3-(4-OXO-3,1-BENZOXAZIN-2-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The benzoxazinone moiety can interact with enzymes and receptors, modulating their activity. The thiophene ring can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(4-OXO-3,1-BENZOXAZIN-2-YL)PHENYL]BENZENESULFONAMIDE: This compound shares the benzoxazinone core but has a different substituent, leading to distinct chemical and biological properties.
3-(4-OXO-4H-3,1-BENZOXAZIN-2-YL)-1-BENZENESULFONYL CHLORIDE: Another related compound with a sulfonyl chloride group, used in different chemical reactions.
Uniqueness
N-[3-(4-OXO-3,1-BENZOXAZIN-2-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE is unique due to the presence of both benzoxazinone and thiophene rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C20H14N2O3S |
|---|---|
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C20H14N2O3S/c23-18(12-15-7-4-10-26-15)21-14-6-3-5-13(11-14)19-22-17-9-2-1-8-16(17)20(24)25-19/h1-11H,12H2,(H,21,23) |
Clave InChI |
GLKFRDZMBOWOIT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC(=CC=C3)NC(=O)CC4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{1-[(2,6-dimethylphenyl)carbamoyl]-4-methylcyclohexyl}-N-(furan-2-ylmethyl)benzamide](/img/structure/B12450797.png)
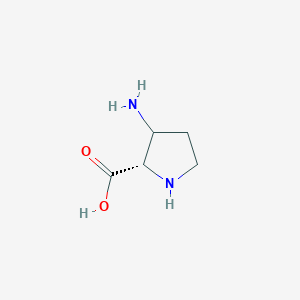



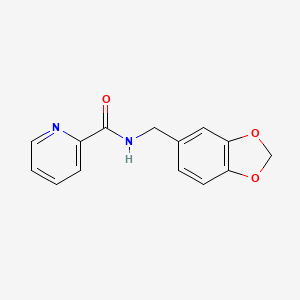
![2-(4-Bromophenyl)-3-[(4-chlorophenyl)methyl]-1,2-dihydroquinazolin-4-one](/img/structure/B12450832.png)
![Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B12450838.png)

